Tmprss6-IN-1

TMPRSS6 inhibition iron metabolism structure-activity relationship

Tmprss6-IN-1 (compound 8) is the definitive peptidomimetic TMPRSS6 inhibitor for researchers requiring maximum target engagement and in vivo stability. Its low Ki (1.2 nM) and reversible covalent ketobenzothiazole warhead enable robust, selective inhibition of TMPRSS6 over matriptase (SI 7.2). Validated in HepG2 cells (IC50 7.65 nM) and primary human hepatocytes for hepcidin upregulation, it is the essential tool for iron homeostasis studies. The solved co-crystal structure (PDB: 6N4T) provides a structural blueprint for analog design. Choose Tmprss6-IN-1 to ensure experimental reproducibility and advance your TMPRSS6-targeted research.

Molecular Formula C33H40N8O4S2
Molecular Weight 676.9 g/mol
Cat. No. B12396748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmprss6-IN-1
Molecular FormulaC33H40N8O4S2
Molecular Weight676.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)C(CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C33H40N8O4S2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36)/t24-,25-,28-/m0/s1
InChIKeyJFPVABWUQNRDDL-VBOOUTDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tmprss6-IN-1: A Peptidomimetic TMPRSS6 (Matriptase-2) Inhibitor for Iron Homeostasis Research and Procurement


Tmprss6-IN-1 (also designated compound 8 or Cpd-8) is a peptidomimetic inhibitor of Transmembrane Serine Protease 6 (TMPRSS6/Matriptase-2), a type II transmembrane serine protease that negatively regulates hepcidin, the master hormone of iron homeostasis. [1] The compound comprises a desamino phenylalanine in P4, (thiazol-4-yl)alanine in P3, valine in P2, arginine in P1, and a ketobenzothiazole warhead that forms a reversible covalent bond with the catalytic serine. [2]

Why Tmprss6-IN-1 Cannot Be Substituted by Generic TMPRSS6 Inhibitors: Selectivity and Stability Dictate Experimental Outcomes


The TMPRSS6 inhibitor landscape contains structurally diverse molecules with varying potency and selectivity profiles. Tmprss6-IN-1 distinguishes itself through a specific combination of biochemical attributes that directly impact in vitro and in cellulo outcomes. Substitution with a seemingly similar analog (e.g., Cpd-2) or a non-peptidomic inhibitor (e.g., Cpd-29) alters selectivity against off-target TTSPs [1], compromises plasma stability [2], and reduces cellular hepcidin modulation efficacy [3]. Furthermore, the ketobenzothiazole warhead of Tmprss6-IN-1 establishes a reversible covalent bond with the catalytic serine, a mechanistic feature that cannot be replicated by alternative chemotypes lacking this warhead [4]. Therefore, experimental replication of published findings or continuation of a well-characterized study series mandates use of this specific compound.

Tmprss6-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Structural Analogs and Reference Compounds


Tmprss6-IN-1 Exhibits Low Nanomolar Affinity (Ki = 1.2 nM) for TMPRSS6, Surpassing Many Analogs in the Peptidomimetic Series

Tmprss6-IN-1 (MD23/Cpd-8) demonstrates a Ki of 1.2 ± 0.1 nM against TMPRSS6, placing it among the most potent compounds in the peptidomimetic series. In a direct head-to-head comparison of 14 analogs, Tmprss6-IN-1 exhibited the highest absolute potency for TMPRSS6, surpassing close analogs such as MD1 (Ki = 2.2 nM), MD3 (Ki = 1.5 nM), and MD21 (Ki = 1.4 nM). [1]

TMPRSS6 inhibition iron metabolism structure-activity relationship

Tmprss6-IN-1 Demonstrates a Defined Selectivity Window over Matriptase (SI = 7.2), Balancing Potency and Off-Target Avoidance

The selectivity index (SI = Ki(matriptase)/Ki(TMPRSS6)) for Tmprss6-IN-1 is 7.2, indicating moderate preference for the intended target. In the same assay panel, the reference analog MD5 (Chg) achieved a superior SI of 29 (Ki(matriptase) = 99.2 nM vs. Ki(TMPRSS6) = 3.4 nM), but Tmprss6-IN-1 retained a 6.5-fold higher absolute potency for TMPRSS6 (Ki 1.2 nM vs. 3.4 nM). [1] In a complementary in vitro IC50 panel, Tmprss6-IN-1 displayed IC50 = 8.1 nM for TMPRSS6, 52 nM for matriptase, and 16 nM for hepsin. By contrast, the close analog Cpd-2 exhibited IC50 = 11 nM (TMPRSS6), 158 nM (matriptase), and 74 nM (hepsin). [2]

selectivity profiling matriptase TTSP family

Tmprss6-IN-1 Maintains Cellular Potency (IC50 = 7.65 nM) and Functional Activity in Hepatic and Intestinal Models

In TMPRSS6-transfected HEK293 cells, Tmprss6-IN-1 exhibits an IC50 of 7.65 ± 1.86 nM for inhibition of TMPRSS6 autocatalytic shedding. [1] The close analog Cpd-2 is slightly more potent in this cellular assay (IC50 = 4.75 nM), while Cpd-29 is substantially weaker (IC50 = 43.1 nM). [1] In Caco-2 intestinal epithelial cells, Tmprss6-IN-1 modulates transepithelial electrical resistance (TEER) with an IC50 of 18.1 nM, confirming functional activity in a physiologically relevant model. [2] No cytotoxicity was observed at concentrations up to 10 µM. [1]

cellular potency hepcidin HEK293 Caco-2 TEER

Tmprss6-IN-1 Exhibits Superior Plasma Stability Compared to Cpd-2, a Critical Factor for In Vivo Studies

Tmprss6-IN-1 (Cpd-8) demonstrates greater stability in mouse plasma than Cpd-2, a closely related peptidomimetic analog. This differential stability was a key selection criterion for advancing Tmprss6-IN-1 as the primary tool compound for in vivo evaluation of BMP6-HJV-hepcidin axis modulation. [1]

plasma stability in vivo pharmacokinetics

Crystal Structure of Tmprss6-IN-1 Bound to Matriptase (PDB: 6N4T) Provides Structural Rationale for Binding Mode and Warhead Mechanism

A co-crystal structure of Tmprss6-IN-1 (Cpd-8) bound to the matriptase catalytic domain (PDB: 6N4T) has been solved, confirming the ketobenzothiazole warhead forms a reversible covalent bond with the catalytic serine. [1] This structural information enables rational design of selectivity improvements and provides a validated template for homology modeling of the TMPRSS6-compound complex. [2]

structural biology crystallography reversible covalent inhibitor

Tmprss6-IN-1 Increases Hepcidin Production in Primary Human Hepatocytes, Confirming Mechanism-Based Functional Activity

Tmprss6-IN-1 (Cpd-8) treatment blocks TMPRSS6-dependent hemojuvelin cleavage, leading to increased HAMP (hepcidin) expression and elevated levels of secreted hepcidin in both HepG2 cells and human primary hepatocytes. [1] This functional activity is consistent with the mechanism of action and supports the utility of Tmprss6-IN-1 as a tool compound for interrogating hepcidin regulation in disease-relevant cellular models.

hepcidin primary hepatocytes iron homeostasis

Tmprss6-IN-1 Application Scenarios: Optimized Experimental Use Cases Based on Quantitative Evidence


In Vitro Biochemical Assays Requiring High Potency and Moderate Selectivity

Tmprss6-IN-1 is the preferred choice for enzymatic and binding assays where maximum target engagement is critical. With a Ki of 1.2 nM for TMPRSS6 [1], it outperforms most analogs in the peptidomimetic series. Its selectivity index of 7.2 over matriptase [1] provides a defined window for interpreting off-target contributions in cellular assays. Researchers using recombinant TMPRSS6 catalytic domain or cell lysates for activity assays should select Tmprss6-IN-1 to achieve robust inhibition at low concentrations.

Cellular Studies in HepG2 and Primary Human Hepatocytes for Hepcidin Modulation

Tmprss6-IN-1 is validated for increasing hepcidin expression and secretion in both HepG2 and primary human hepatocytes [2]. The compound exhibits an IC50 of 7.65 nM in TMPRSS6-transfected HEK293 cells [2] and 18.1 nM in Caco-2 TEER assays [1], confirming robust cellular activity. Procurement of Tmprss6-IN-1 ensures experimental consistency with published studies linking TMPRSS6 inhibition to hepcidin upregulation.

In Vivo Studies Prioritizing Plasma Stability Over Extreme Selectivity

Tmprss6-IN-1 was advanced as a tool compound for in vivo evaluation due to its superior mouse plasma stability relative to Cpd-2 [2]. For rodent models of iron overload (e.g., hemochromatosis, β-thalassemia), Tmprss6-IN-1 offers a stable peptidomimetic probe. Researchers should note that alternative analogs like MD5 provide higher selectivity (SI = 29) [1] but may lack the established in vivo stability profile of Tmprss6-IN-1.

Structure-Based Drug Design and Homology Modeling

The solved co-crystal structure of Tmprss6-IN-1 bound to matriptase (PDB: 6N4T) [2] provides a validated template for homology modeling of the TMPRSS6-compound complex [1]. This structural information is invaluable for computational chemists and structural biologists designing next-generation selective TMPRSS6 inhibitors. Procurement of Tmprss6-IN-1 enables direct comparison of newly designed analogs against a structurally characterized reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tmprss6-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.